molecular formula C11H15N3O B2736072 N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide CAS No. 2189045-55-2

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide

Cat. No. B2736072
M. Wt: 205.261
InChI Key: ZKCLULMJJNJUFN-UHFFFAOYSA-N
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Description

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide is a chemical compound with an intriguing structure. It belongs to the class of hydrazone derivatives . These compounds are known for their diverse biological activities, including antimicrobial properties .


Synthesis Analysis

The synthesis of this compound involves several steps. First, the precursor 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide (referred to as compound 7) is prepared. This precursor is then condensed with various aromatic aldehydes (labeled as a–k) in ethanol under reflux conditions. The resulting hydrazone derivatives (8a–k) are obtained in yields ranging from 80% to 92% .


Molecular Structure Analysis

The molecular structure of N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide consists of an imidazo[1,2-a]pyridine ring system, with a prop-2-enamide group attached to one of the nitrogen atoms. The compound’s structure has been confirmed using techniques such as 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy .

properties

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-11(15)12-7-9-8-14-6-4-3-5-10(14)13-9/h2,8H,1,3-7H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCLULMJJNJUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CN2CCCCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)acrylamide

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